This compound is primarily sourced from chemical suppliers such as VWR and Santa Cruz Biotechnology, where it is marketed for research purposes, including proteomics . The classification of this compound falls under the category of thiazole derivatives, which are recognized for their pharmacological properties.
The synthesis of N-(3-Chlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide typically involves the following steps:
Technical Parameters: Reaction conditions such as temperature, solvent choice (typically dimethylformamide or ethanol), and reaction time are critical for optimizing yield and purity.
The molecular structure of N-(3-Chlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide features:
The compound's three-dimensional conformation can be analyzed using techniques like X-ray crystallography or NMR spectroscopy to determine bond angles and distances .
N-(3-Chlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide can participate in several chemical reactions:
These reactions are influenced by factors such as pH, temperature, and solvent conditions .
The mechanism of action for N-(3-Chlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is primarily linked to its biological activity against various targets:
The physical and chemical properties of N-(3-Chlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide include:
Property | Value |
---|---|
Molecular Weight | 292.77 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Appearance | White to off-white powder |
Hazard Classification | Irritant |
These properties are crucial for understanding its behavior in biological systems and during chemical reactions .
N-(3-Chlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide has several scientific applications:
Research continues into optimizing its efficacy and expanding its applications in drug development .
The 4,5-dihydrothiazol-5-yl acetamide framework incorporates three critical pharmacophoric elements:
Quantum mechanical analyses reveal that partial saturation of the thiazole ring reduces aromaticity but increases bond angle flexibility, potentially improving complementarity with protein binding pockets [9]. Comparative studies between aromatic and dihydrothiazole analogs demonstrate significantly enhanced cytotoxicity in dihydro derivatives against MCF-7 breast cancer cells (average IC₅₀ reduction of 42%), attributed to improved membrane permeability and target residence time [3]. The scaffold's synthetic versatility is evidenced by numerous derivatization routes, including:
Table 1: Structural and Physicochemical Properties of Target Compound
Property | Value |
---|---|
Molecular Formula | C₁₁H₉ClN₂O₂S₂ |
Molecular Weight | 300.78 g/mol |
Hydrogen Bond Donors | 2 (N-H, S-H) |
Hydrogen Bond Acceptors | 4 (2 carbonyl O, 2 ring N) |
Rotatable Bonds | 4 |
Topological Polar Surface Area | 102 Ų |
Aryl substituents on the acetamide nitrogen critically determine the spatial orientation and electronic distribution of thiazole pharmacophores. Position-specific effects of chlorine substitution demonstrate particularly pronounced structure-activity relationships:
Table 2: Comparative Bioactivity of N-Aryl Substituted Analogs
Substituent | MCF-7 IC₅₀ (µM) | Log P | FAK Inhibition (%) |
---|---|---|---|
3-Chloro-4-methylphenyl* | 14.6 ± 0.8 | 2.84 | 82.3 |
2-Chloro-5-carboxyphenyl** | 28.9 ± 1.2 | 1.92 | 68.1 |
3-Methylphenyl* | >50 | 3.02 | 45.7 |
Unsubstituted phenyl | >100 | 2.78 | <20 |
Molecular docking analyses reveal that 3-chloro substitution enables halogen bonding with carbonyl backbones of kinase catalytic domains (binding energy: -8.2 kcal/mol), while 4-methyl groups engage in hydrophobic interactions with aliphatic residue side chains [2] [6]. The electron-withdrawing chlorine also reduces the acetamide nitrogen's basicity (predicted pKₐ 12.4 vs 14.9 in unsubstituted analog), potentially decreasing non-specific binding to serum proteins [9].
Despite promising structural features, comprehensive biological characterization of N-(3-chlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide remains underdeveloped. Critical knowledge gaps include:
Priority research objectives should therefore focus on:
Table 3: Priority Research Areas and Methodologies
Research Gap | Recommended Approaches | Expected Outcomes |
---|---|---|
Target identification | CETSA, affinity-MS, siRNA screening | Validated molecular targets |
Metabolic stability | Microsomal assays, deuteration | Optimized half-life >2h |
In vivo efficacy | PDX models, PET imaging | Tumor reduction >50% at 50mg/kg |
Combination therapy | Synergy screening with cisplatin | CI<0.7 in resistant cell lines |
The compound's structural similarity to published Rab7b inhibitors (binding affinity -9.1 kcal/mol) [2] and FAK suppressors [3] justifies focused investigation of these pathways. Particular attention should address the compound's potential to overcome cisplatin resistance mechanisms observed in thiazole-based hybrids [6]. Synthetic accessibility from commercially available 3-chloroaniline and 2-mercaptothiazolone precursors enables rapid analog generation for comprehensive SAR development.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9